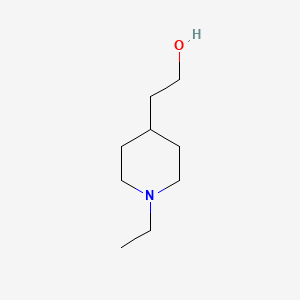

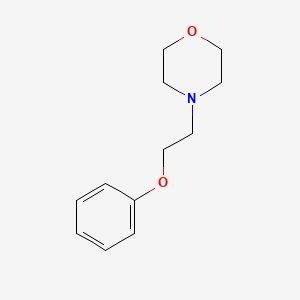

4-(2-Phenoxyethyl)morpholine

Vue d'ensemble

Description

Synthesis Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are generally synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

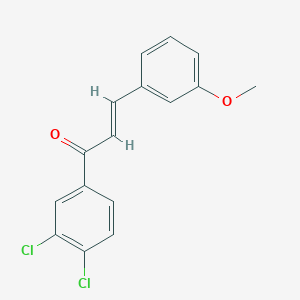

The (2R)-2-methyl-4-(2-phenoxyethyl)morpholine molecule contains a total of 36 bond(s). There are 17 non-H bond(s), 6 multiple bond(s), 4 rotatable bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 tertiary amine(s) (aliphatic), 1 ether(s) (aliphatic), and 1 ether(s) (aromatic) .Chemical Reactions Analysis

Morpholines and their carbonyl-containing analogs are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .Physical And Chemical Properties Analysis

4-(2-Phenoxyethyl)morpholine has a molecular weight of 207.27 g/mol. More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Antimicrobial Properties

4-(2-Phenoxyethyl)morpholine, as part of the sulfonamide class, exhibits antimicrobial properties. A study highlighted its potential in modulating antibiotic activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, among others (Oliveira et al., 2015).

Synthesis and Structural Analysis

Morpholine derivatives, including this compound, have been synthesized and analyzed for their structural properties. For instance, a novel morpholine derivative was synthesized and its structure determined by X-ray diffraction, demonstrating its potential for various applications in chemistry and materials science (Wang et al., 2007).

Photodynamic Therapy Applications

Derivatives of this compound, such as phthalocyanines with morpholin-4-yl ethoxy groups, have shown promise as agents in photodynamic therapy. These compounds demonstrated significant effectiveness against cancer cell lines in vitro, indicating their potential in medical applications (Kucińska et al., 2015).

DNA and Protein Interaction Studies

Morpholine-based metal(ii) complexes, including those derived from this compound, have been studied for their interactions with DNA and proteins. Such complexes exhibited DNA cleavage efficacy and protein binding capabilities, suggesting their relevance in biochemistry and pharmacology (Sakthikumar et al., 2019).

Thermochromic Properties

Research into the thermochromic properties of compounds related to this compound revealed interesting thermochromic behaviors. These studies contribute to the understanding of material science and the development of temperature-sensitive materials (Komissarov et al., 1991).

Safety and Hazards

Mécanisme D'action

Target of Action

4-(2-Phenoxyethyl)morpholine primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the nervous system . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission . The compound also exhibits high anticholinergic and H3 inverse agonistic activities .

Biochemical Pathways

It is known that the compound’s inhibition of ache and bche can impact various neurological pathways, particularly those involved in memory and cognition

Pharmacokinetics

The compound’s potent inhibitory activity against ache suggests that it may have good bioavailability .

Result of Action

The inhibition of AChE and BChE by this compound results in increased acetylcholine levels, which can enhance cholinergic transmission and potentially improve memory and cognition . This makes the compound a potential candidate for the treatment of conditions like Alzheimer’s disease .

Propriétés

IUPAC Name |

4-(2-phenoxyethyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-4-12(5-3-1)15-11-8-13-6-9-14-10-7-13/h1-5H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMDXNDAQKLGBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.